1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine
Overview
Description
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyrrolidine moiety
Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester. Boronic esters are known to be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
The pharmacokinetics of a compound depends on its chemical structure and properties. Generally, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown for this compound.
The action environment of a compound refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: The phenyl ring is then functionalized through a substitution reaction, where the boronic ester group is introduced.
Coupling Reaction: Finally, the pyrrolidine moiety is attached to the phenyl ring through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the pyrrolidine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the boronic ester group, to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, substituted phenyl compounds, and modified pyrrolidine derivatives .
Scientific Research Applications
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester compound used in similar applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A related compound with a different functional group arrangement.
Properties
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-12-14(16(21)20-10-6-7-11-20)8-9-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSUBKESHIKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124016 | |
Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386860-56-5 | |
Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1386860-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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